molecular formula C20H43O4P B12734191 Dodecyl bis(2-methylpropyl) phosphate

Dodecyl bis(2-methylpropyl) phosphate

Cat. No.: B12734191
M. Wt: 378.5 g/mol
InChI Key: NPLRMTFWXJOJFI-UHFFFAOYSA-N
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Description

Dodecyl bis(2-methylpropyl) phosphate is an organophosphate ester characterized by a central phosphate group esterified with a dodecyl (C12) chain and two branched 2-methylpropyl (isobutyl) groups. This structure imparts unique physicochemical properties, such as moderate hydrophobicity, thermal stability, and compatibility with polymers.

Applications of this compound are inferred from related compounds. For instance, branched phosphate esters like bis(2-methylpropyl) hydrogen phosphate (DiBHP) are used to protonate polyaniline (PANI) for conductive polymer applications . Additionally, phosphate esters with long alkyl chains, such as phenyl bis(dodecyl) phosphate, are employed as flame retardants in textiles and plastics due to their ability to promote char formation and suppress combustion .

Properties

Molecular Formula

C20H43O4P

Molecular Weight

378.5 g/mol

IUPAC Name

dodecyl bis(2-methylpropyl) phosphate

InChI

InChI=1S/C20H43O4P/c1-6-7-8-9-10-11-12-13-14-15-16-22-25(21,23-17-19(2)3)24-18-20(4)5/h19-20H,6-18H2,1-5H3

InChI Key

NPLRMTFWXJOJFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(=O)(OCC(C)C)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl bis(2-methylpropyl) phosphate typically involves the esterification of phosphoric acid with dodecanol and 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general reaction scheme is as follows:

H3PO4+C12H25OH+2C4H9OHC20H43O4P+3H2O\text{H}_3\text{PO}_4 + \text{C}_{12}\text{H}_{25}\text{OH} + 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_{20}\text{H}_{43}\text{O}_4\text{P} + 3 \text{H}_2\text{O} H3​PO4​+C12​H25​OH+2C4​H9​OH→C20​H43​O4​P+3H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated under controlled conditions to facilitate the esterification reaction. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Dodecyl bis(2-methylpropyl) phosphate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and the corresponding alcohols.

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Substitution: The phosphate group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Phosphoric acid, dodecanol, and 2-methylpropanol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various substituted phosphates.

Scientific Research Applications

Dodecyl bis(2-methylpropyl) phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the formulation of biological assays and experiments due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of dodecyl bis(2-methylpropyl) phosphate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Phosphate vs. Phthalate Esters

Dodecyl bis(2-methylpropyl) phosphate shares structural similarities with diisobutyl phthalate (DiBP) , a bis(2-methylpropyl) ester of phthalic acid. Key differences arise from the central acid group (phosphoric vs. phthalic acid), leading to distinct applications and toxicity profiles:

Property This compound Diisobutyl Phthalate (DiBP)
Core Structure Phosphate ester Phthalate ester
Primary Use Polymer protonation, flame retardancy Plasticizer, solvent
Toxicity Limited data; likely lower endocrine disruption risk Reproductive toxin, EPA risk evaluation underway
Molecular Weight ~400–450 g/mol (estimated) 278.35 g/mol

Phthalates like DiBP are restricted in consumer products due to endocrine-disrupting effects , whereas phosphate esters are increasingly used as safer alternatives in flame retardancy and electronics .

Phosphate Esters with Varying Alkyl Chains

Branching and chain length significantly influence functionality:

  • Bis(2-methylpropyl) hydrogen phosphate (DiBHP) :

    • Used to protonate PANI but requires higher concentrations (y ≥ 0.65) for polymer plasticization compared to bis(2-ethylhexyl) phosphate (y ≥ 0.25) .
    • Branched chains reduce crystallinity, enhancing solubility in organic solvents.
  • Bis(2-ethylhexyl) phosphate (DiOHP) :

    • Superior plasticizer due to longer branched chains, enabling lower activation thresholds in PANI systems .
  • This compound :

    • The dodecyl chain increases hydrophobicity, likely improving performance in flame retardancy by forming stable char layers .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Phosphate Esters

Compound Branching Alkyl Chain Length Key Application Performance Insight
This compound Yes (isobutyl) C12 Flame retardancy High char yield
DiBHP Yes (isobutyl) C4 Polymer protonation Requires y ≥ 0.65
DiOHP Yes (2-ethylhexyl) C8 Polymer plasticization Efficient at y ≥ 0.25

Table 2: Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Status
This compound Limited data; low acute toxicity assumed Not yet restricted
DiBP Reproductive toxin, endocrine disruptor EPA risk evaluation ongoing
Tributyl phosphate Neurotoxin, suspected carcinogen Restricted in EU

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